molecular formula C26H22N2O3S B2665898 N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide CAS No. 954639-21-5

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide

Cat. No.: B2665898
CAS No.: 954639-21-5
M. Wt: 442.53
InChI Key: OHVCISLXPLWGKJ-UHFFFAOYSA-N
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Description

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is a complex organic compound that features a tetrahydroisoquinoline core, a phenylsulfonyl group, and a naphthamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the tetrahydroisoquinoline core, followed by the introduction of the phenylsulfonyl group through sulfonylation reactions. The final step involves the coupling of the naphthamide moiety under specific reaction conditions, such as the use of coupling reagents and catalysts.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated synthesis equipment and stringent quality control measures to monitor the reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized under specific conditions to form sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as reducing the naphthamide moiety to an amine.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the phenylsulfonyl group can yield sulfone derivatives, while reduction of the naphthamide moiety can produce amine derivatives.

Scientific Research Applications

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide involves its interaction with specific molecular targets and pathways. The phenylsulfonyl group can interact with various enzymes and receptors, modulating their activity. The tetrahydroisoquinoline core may also play a role in binding to specific biological targets, influencing cellular processes and signaling pathways.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other sulfonylated tetrahydroisoquinolines and naphthamide derivatives. Examples include phenylsulfonylacetophenone and indol-2-yl phenyl sulfone .

Uniqueness

N-(2-(phenylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2-naphthamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical reactivity and biological activity compared to other similar compounds.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-3,4-dihydro-1H-isoquinolin-7-yl]naphthalene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N2O3S/c29-26(22-11-10-19-6-4-5-7-21(19)16-22)27-24-13-12-20-14-15-28(18-23(20)17-24)32(30,31)25-8-2-1-3-9-25/h1-13,16-17H,14-15,18H2,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHVCISLXPLWGKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC4=CC=CC=C4C=C3)S(=O)(=O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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